molecular formula C11H10N2O2S B1306026 Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate CAS No. 58756-26-6

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

Cat. No.: B1306026
CAS No.: 58756-26-6
M. Wt: 234.28 g/mol
InChI Key: MGNPWNGXBGYBQJ-UHFFFAOYSA-N
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Description

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities. The thiadiazole ring, which consists of sulfur and nitrogen atoms, imparts unique chemical properties to the compound, making it a valuable scaffold for drug development .

Biochemical Analysis

Biochemical Properties

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by modulating signaling pathways that control cell survival and proliferation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins essential for cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to biomolecules, such as enzymes and receptors, affecting their activity. It may inhibit enzyme function by occupying the active site or by inducing conformational changes that reduce enzyme efficiency. Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it may degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic pathways and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including damage to vital organs or disruption of normal physiological processes. Threshold effects are often noted, where a specific dosage level is required to achieve the desired therapeutic outcome without inducing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy production, biosynthesis of macromolecules, and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its accumulation in the nucleus may enhance its ability to modulate gene expression, while its presence in the cytoplasm may affect metabolic processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, localization to the mitochondria could influence cellular energy production, while presence in the endoplasmic reticulum may affect protein synthesis and folding. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of this compound with appropriate reagents under controlled conditions. For instance, the reaction of ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water yields the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of eco-friendly and cost-effective methods is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows for diverse chemical reactions and potential biological activities .

Properties

IUPAC Name

ethyl 4-phenylthiadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-2-15-11(14)10-9(12-13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNPWNGXBGYBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380275
Record name ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58756-26-6
Record name ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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